1-Cyclopentyl-5-(4-methylpiperazin-1-yl)-1-phenylpent-3-yn-1-ol
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Overview
Description
1-Cyclopentyl-5-(4-methylpiperazin-1-yl)-1-phenylpent-3-yn-1-ol is a complex organic compound with a unique structure that includes a cyclopentyl group, a piperazine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-5-(4-methylpiperazin-1-yl)-1-phenylpent-3-yn-1-ol typically involves multiple steps, including the formation of the cyclopentyl group, the introduction of the piperazine ring, and the attachment of the phenyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often require advanced equipment and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-5-(4-methylpiperazin-1-yl)-1-phenylpent-3-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different alcohols or ketones, while reduction may produce various hydrocarbons.
Scientific Research Applications
1-Cyclopentyl-5-(4-methylpiperazin-1-yl)-1-phenylpent-3-yn-1-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological systems.
Medicine: Researchers are exploring its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in various industrial processes, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-5-(4-methylpiperazin-1-yl)-1-phenylpent-3-yn-1-ol involves its interaction with specific molecular targets and pathways within biological systems These interactions can lead to various effects, depending on the context in which the compound is used
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Cyclopentyl-5-(4-methylpiperazin-1-yl)-1-phenylpent-3-yn-1-ol include other molecules with cyclopentyl, piperazine, and phenyl groups. Examples include:
- 1-Cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(2-methoxyethyl)urea
Uniqueness
What sets this compound apart is its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific research.
Properties
IUPAC Name |
1-cyclopentyl-5-(4-methylpiperazin-1-yl)-1-phenylpent-3-yn-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O/c1-22-15-17-23(18-16-22)14-8-7-13-21(24,20-11-5-6-12-20)19-9-3-2-4-10-19/h2-4,9-10,20,24H,5-6,11-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEVIEFAJIJTHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC#CCC(C2CCCC2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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